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Compound of Interest

Compound Name: 2-Bromobenzamide

Cat. No.: B1207801

Introduction

2-Bromobenzamide, a halogenated aromatic amide, has emerged as a versatile and crucial
intermediate in the landscape of organic synthesis. Its unique structural features, particularly
the presence of a bromine atom ortho to the amide group, render it a valuable precursor for the
construction of a diverse array of complex molecules. This technical guide provides an in-depth
exploration of the discovery, history, physicochemical properties, synthesis, and applications of
2-Bromobenzamide, with a particular focus on its role in the development of novel
therapeutics. This document is intended for researchers, scientists, and professionals in the
field of drug development and medicinal chemistry.

Discovery and History

The precise historical account of the first synthesis of 2-Bromobenzamide is not prominently
documented in readily available chemical literature. However, the development of synthetic
methods for aromatic amides dates back to the 19th century. Early methods for amide
synthesis often involved the reaction of an acid chloride with an amine, a reaction known as the
Schotten-Baumann reaction, first described in the 1880s. It is plausible that 2-
Bromobenzamide was first prepared via a similar route from 2-bromobenzoyl chloride, a
derivative of 2-bromobenzoic acid. The latter was accessible through methods like the
Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which allowed for the
conversion of anilines to aryl halides. While a definitive "discovery" paper for 2-
Bromobenzamide itself is not easily identified, its existence and utility are well-established in

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1207801?utm_src=pdf-interest
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/product/b1207801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

the chemical literature of the 20th century, where it appears as a key starting material and

intermediate in numerous synthetic endeavors.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of a compound is

paramount for its effective utilization in research and development. The key physicochemical

and spectral data for 2-Bromobenzamide are summarized in the table below.

Property Value
Chemical Formula C7HeBrNO
Molecular Weight 200.03 g/mol
CAS Number 4001-73-4
Appearance White to off-white crystalline solid or powder.
Melting Point 160-162 °C[1]
Boiling Point 158-161 °C at 12 Torr
Density 1.6 £0.1 g/cm?3
Soluble in common organic solvents such as
Solubility alcohols, ethers, and chlorinated solvents.

Slightly soluble in water.[2]

1H NMR (DMSO-ds)

57.88 (br's, 1H, NH), 7.64-7.58 (m, 2H, ArH),
7.41-7.34 (m, 2H, ArH)

13C NMR (DMSO-de)

0 169.0, 139.3, 132.7, 130.6, 128.5, 127.5,
118.6

IR (KBr, cm™1)

Key peaks indicative of N-H stretching, C=0
stretching, and aromatic C-H and C-Br bonds.

Mass Spectrum (EI)

Molecular ion peak (M*) at m/z 199/201 (due to
bromine isotopes), with characteristic

fragmentation patterns.
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Experimental Protocols for Synthesis

The synthesis of 2-Bromobenzamide can be achieved through several routes, primarily from
2-bromobenzoic acid or its derivatives. Below are detailed experimental protocols for two
common and effective methods.

Method 1: From 2-Bromobenzoyl Chloride

This is a classic and straightforward method for amide synthesis.
Experimental Protocol:

» Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid (1 equivalent) is refluxed with
an excess of thionyl chloride (SOCI2) or treated with phosphorus pentachloride (PCls) until
the reaction is complete. The excess reagent is removed by distillation to yield crude 2-
bromobenzoyl chloride.

e Amidation: The crude 2-bromobenzoyl chloride is dissolved in an inert aprotic solvent such
as dichloromethane (DCM) or diethyl ether. The solution is cooled in an ice bath.

o Concentrated agueous ammonia (an excess, typically 2-3 equivalents) is added dropwise to
the stirred solution of the acyl chloride.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for an additional 1-2 hours.

» The resulting precipitate (2-Bromobenzamide) is collected by vacuum filtration.

e The solid is washed with cold water to remove any ammonium chloride and then with a small
amount of cold diethyl ether to remove non-polar impurities.

The product is dried under vacuum to yield pure 2-Bromobenzamide.

Method 2: From 2-Bromobenzaldehyde Oxime

This method provides an alternative route starting from the corresponding aldehyde.

Experimental Protocol:[3]
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e Reaction Setup: In a 25 mL Schlenk flask, 2-bromobenzaldehyde oxime (100 mg, 0.5 mmol)
and water (1 mL) are added sequentially.[3]

o Catalyst Addition: To this mixture, [Cp*Ir(H20)3][OTf] catalyst is added.[3]
e Reaction Conditions: The reaction mixture is stirred at 110 °C for 12 hours.[3]
o Work-up: After cooling to room temperature, the water is removed by rotary evaporation.[3]

 Purification: The crude product is purified by column chromatography on silica gel to afford 2-
Bromobenzamide. The reported yield for this method is 80%.[3]

Applications in Drug Discovery and Development

2-Bromobenzamide serves as a pivotal building block in the synthesis of a variety of
heterocyclic compounds with significant biological activities. Its utility is particularly pronounced
in the development of enzyme inhibitors for therapeutic applications.

Intermediate in the Synthesis of Phenanthridinones

Phenanthridinones are a class of compounds with diverse pharmacological properties,
including anticancer and anti-inflammatory activities. 2-Bromobenzamide is a key starting
material in palladium-catalyzed reactions to construct the phenanthridinone scaffold.

Generalized Synthetic Pathway:

A common strategy involves the palladium-catalyzed annulation of an N-substituted 2-
bromobenzamide with an aryl partner, such as a 2-bromobenzoic acid, to form the tricyclic
phenanthridinone core in a single step.[4]

Precursor to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.
Several PARP inhibitors feature a phthalazinone core, and 2-Bromobenzamide can be a
crucial intermediate in the synthesis of this key structural motif. For instance, in the synthesis of
the PARP inhibitor Talazoparib, derivatives of 2-bromobenzoic acid are utilized, highlighting the
importance of the ortho-bromo-substituted benzene ring system that is also present in 2-
Bromobenzamide.[5][6][7][8][9][10][11][12][13] The amide functionality of 2-Bromobenzamide
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can be a handle for further chemical transformations to build the complex heterocyclic systems
found in these drugs.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic
workflows described in this guide.
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Synthesis of 2-Bromobenzamide from 2-Bromobenzoyl Chloride.
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Synthesis of 2-Bromobenzamide from 2-Bromobenzaldehyde Oxime.
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Phenanthridinone Derivative

Generalized Pathway to Phenanthridinones using 2-Bromobenzamide.

Conclusion

2-Bromobenzamide is a compound of significant interest in organic and medicinal chemistry.
Its well-defined physicochemical properties and the availability of robust synthetic protocols
make it a readily accessible and highly valuable intermediate. The strategic placement of the
bromine atom and the amide group allows for a wide range of chemical transformations,
enabling the synthesis of complex heterocyclic systems, including important classes of
therapeutic agents like phenanthridinones and PARP inhibitors. As the demand for novel and
effective pharmaceuticals continues to grow, the role of versatile building blocks like 2-
Bromobenzamide in driving innovation in drug discovery and development is set to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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